N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine
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Overview
Description
N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14IN3 and a molecular weight of 327.16 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, an iodine atom, and a methyl group attached to a quinoline ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the reaction of 8-methylquinoline with ethyl iodide in the presence of a base to introduce the ethyl group. The iodination of the quinoline ring is then achieved using iodine and a suitable oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
N4-Ethyl-8-methylquinoline-3,4-diamine: Lacks the iodine atom, which may affect its reactivity and biological activity.
7-Iodo-8-methylquinoline-3,4-diamine: Lacks the ethyl group, which may influence its solubility and interaction with molecular targets.
N4-Ethyl-7-iodoquinoline-3,4-diamine: Lacks the methyl group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14IN3 |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
4-N-ethyl-7-iodo-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14IN3/c1-3-15-12-8-4-5-9(13)7(2)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
CUPNSRSIZIUCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)C)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.